6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an ongoing challenge .Chemical Reactions Analysis
The chemical reactions involving quinolines are diverse and include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications
Synthesis and Chemical Transformations
Practical and Large-Scale Synthesis : A study presents an efficient method for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the compound's potential as an intermediate for pharmaceutically active compounds. This synthesis utilizes 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, highlighting a scalable approach for the production of related compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Investigations into Chemical Reactions : Research on the reaction products of epichlorohydrin with aromatic amines has led to the synthesis of 4-hydroxy- and 4-oxo-1,2,3,4-tetrahydrobenzo[h]quinolines, providing insights into the chemical behavior and potential applications of these compounds in synthesizing new materials or pharmaceuticals (Kutkevichus & Darashkaite, 1972).
Pharmaceutical Applications
Antimalarial Activity : A study on the synthesis of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols from 1-amino-naphthalenes explored their antimalarial activity. The research demonstrates the compound's significant activity against Plasmodium berghei in mice, although it notes moderate phototoxicity, suggesting the potential for developing new antimalarial drugs with structural modifications to enhance efficacy and safety (Rice, 1976).
Cytotoxic Activity : Another study highlights the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines. This research suggests that specific derivatives exhibit potent cytotoxic effects, with some showing IC(50) values less than 10 nM, indicating their potential as cancer therapeutics (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Future Directions
Properties
IUPAC Name |
6,6-dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-14(2)8-6-10-7-9-15-12-5-3-4-11(14)13(10)12;/h3-5,10,15H,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXOFIKBWZXACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CCNC3=CC=CC1=C23)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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